Direct Head-to-Head Cytoprotective Potency: 2-Nitro vs. 4-Chloro Substituent in the Robert Test
In a direct head-to-head comparison performed under identical experimental conditions, 3-(2-nitrophenylmethyl)-2-thiazolidinone achieved 100% inhibition in the cytoprotective Robert test (acid-containing alcohol-induced gastric lesions in rats) at an oral dose of 10 mg·kg⁻¹, whereas 3-(4-chlorophenylmethyl)-2-thiazolidinone produced only 30% inhibition at the same dose [1]. This represents a 3.3-fold relative potency advantage for the 2-nitro derivative in the cytoprotective endpoint. The Robert test specifically assesses the ability of a compound to protect gastric mucosa against necrotizing agents independent of acid secretion, which is therapeutically relevant for distinguishing true cytoprotective agents from acid suppressors [2].
| Evidence Dimension | Cytoprotective efficacy (Robert test) |
|---|---|
| Target Compound Data | 100% inhibition at 10 mg·kg⁻¹ p.o. |
| Comparator Or Baseline | 3-(4-Chlorophenylmethyl)-2-thiazolidinone: 30% inhibition at 10 mg·kg⁻¹ p.o. |
| Quantified Difference | 70 percentage points higher inhibition; 3.3-fold relative potency advantage |
| Conditions | Robert test: acid-containing alcohol-induced gastric lesions in rats; oral administration |
Why This Matters
For researchers selecting a cytoprotective tool compound from the 2-thiazolidinone series, the 2-nitro derivative provides substantially greater efficacy at the same dose, reducing the amount of compound required and minimizing potential off-target effects.
- [1] Richter Gedeon Vegyészeti Gyár Rt. 2-Thiazolidinone derivatives, pharmaceutical compositions containing them and process for preparing same. European Patent EP0320910A1, 1989. [0014]: 3-(2-Nitrophenylmethyl)-2-thiazolidinone, 10 mg/kg p.o. = 100% inhibition; 3-(4-Chlorophenylmethyl)-2-thiazolidinone, 10 mg/kg p.o. = 30% inhibition in the same test. View Source
- [2] Robert A. Cytoprotection by prostaglandins. Gastroenterology, 1979; 77(4): 761-767. Defining the Robert test methodology for gastric cytoprotection assessment. View Source
